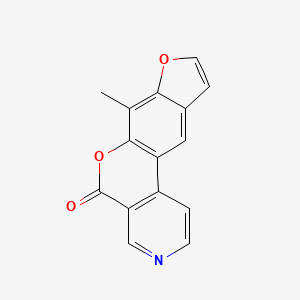

7-Methylpyrido(3,4-c)psoralen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methylpyrido[3,4-c]psoralen is a furanocoumarin.

Aplicaciones Científicas De Investigación

Photobinding to DNA

One of the primary applications of 7-methylpyrido(3,4-c)psoralen is its ability to photobind to DNA. Research indicates that this compound binds more efficiently to DNA than its counterpart, 8-methoxypsoralen, under UV irradiation. Specifically, it has been shown that this compound photobinds approximately 11 times more efficiently than 8-methoxypsoralen at a concentration of 10−6 M, with one molecule binding per 7.5×104 base pairs per kJ·m² of 365-nm radiation . This property is significant for developing phototherapeutic agents aimed at targeting DNA in cancer cells.

Antiproliferative Activity

The compound exhibits notable antiproliferative activity, making it an attractive candidate for cancer therapies. Studies have demonstrated that this compound can induce specific photoadducts in DNA that are recognized differently by cellular repair systems. This differential recognition may lead to varied repair efficiencies of the resulting DNA damage, which has implications for its use in cancer treatment .

Photochemotherapy for Skin Diseases

This compound is also utilized in photochemotherapy for skin conditions such as psoriasis and vitiligo. The compound is often used in conjunction with UVA light (PUVA therapy), where it acts as a photosensitizer to enhance the therapeutic effects of UV radiation on affected skin areas. Clinical studies have indicated that this treatment can lead to significant improvements in skin lesions .

Genotoxicity and Mutagenicity Studies

Research has shown that this compound possesses mutagenic properties when combined with UV radiation. It has been observed to induce mutations and mitotic recombination in yeast models and sister chromatid exchanges in mammalian cells both in vitro and in vivo . Understanding these genotoxic effects is crucial for assessing the safety and efficacy of this compound in therapeutic applications.

Case Studies and Clinical Applications

Several case studies highlight the effectiveness of this compound in treating skin diseases:

- Psoriasis Treatment : In a cohort study involving psoriatic patients treated with PUVA therapy using this compound, no significant increase in skin cancer incidence was observed over a follow-up period of two years . This suggests a favorable safety profile when used appropriately.

- Skin Tumors Induction Studies : Experimental studies on mice have shown that while this compound can induce skin tumors when combined with UV radiation, the incidence rates vary significantly based on dosage and exposure duration .

Propiedades

Número CAS |

85878-63-3 |

|---|---|

Fórmula molecular |

C15H9NO3 |

Peso molecular |

251.24 g/mol |

Nombre IUPAC |

11-methyl-9,13-dioxa-5-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |

InChI |

InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-10-2-4-16-7-12(10)15(17)19-14(8)11/h2-7H,1H3 |

Clave InChI |

HUAHUHGFYQDAJK-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2 |

SMILES canónico |

CC1=C2C(=CC3=C1OC(=O)C4=C3C=CN=C4)C=CO2 |

Key on ui other cas no. |

85878-63-3 |

Sinónimos |

7-methylpyrido(3,4-c)psoralen 7-methylpyridopsoralen 7-MPP MePyPs PMPSL pyrido(3,4-c)-7-methylpsoralen |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.